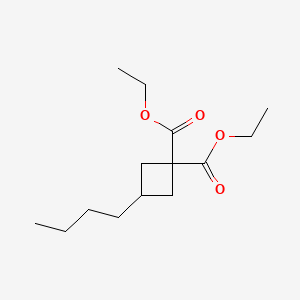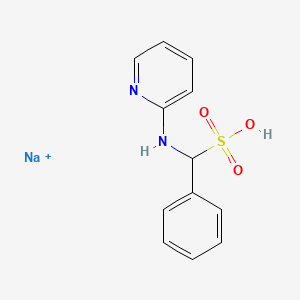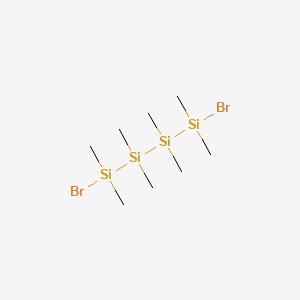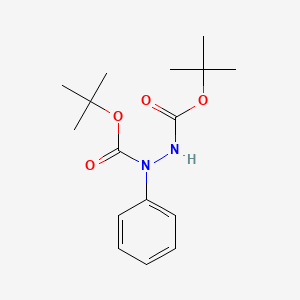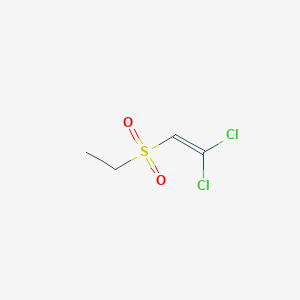
Ethene, 1,1-dichloro-2-(ethylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethene, 1,1-dichloro-2-(ethylsulfonyl)- is an organic compound with the molecular formula C4H6Cl2O2S. This compound contains a combination of chlorine, ethylsulfonyl, and ethene groups, making it a unique chemical entity. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethene, 1,1-dichloro-2-(ethylsulfonyl)- typically involves the reaction of ethene with chlorinating agents in the presence of ethylsulfonyl chloride. The reaction conditions often include a controlled temperature environment and the use of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of Ethene, 1,1-dichloro-2-(ethylsulfonyl)- involves large-scale chlorination processes. These processes are designed to ensure high yield and purity of the compound. The use of advanced reactors and continuous monitoring of reaction parameters are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethene, 1,1-dichloro-2-(ethylsulfonyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce a variety of chlorinated or sulfonated derivatives.
Applications De Recherche Scientifique
Ethene, 1,1-dichloro-2-(ethylsulfonyl)- is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of Ethene, 1,1-dichloro-2-(ethylsulfonyl)- involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethene, 1,1-dichloro-: This compound is similar in structure but lacks the ethylsulfonyl group.
Ethane, 1,2-dichloro-: This compound has a similar chlorinated ethane structure but differs in the position of chlorine atoms.
Uniqueness
Ethene, 1,1-dichloro-2-(ethylsulfonyl)- is unique due to the presence of both chlorine and ethylsulfonyl groups. This combination imparts distinct chemical properties, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
70350-25-3 |
|---|---|
Formule moléculaire |
C4H6Cl2O2S |
Poids moléculaire |
189.06 g/mol |
Nom IUPAC |
1,1-dichloro-2-ethylsulfonylethene |
InChI |
InChI=1S/C4H6Cl2O2S/c1-2-9(7,8)3-4(5)6/h3H,2H2,1H3 |
Clé InChI |
YWTIAAMGTYSBLF-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C=C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


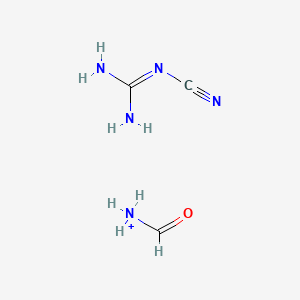
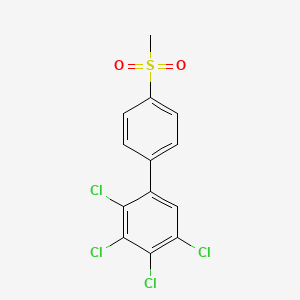
![4-[Butyl(prop-2-EN-1-YL)amino]butan-2-one](/img/structure/B14469742.png)

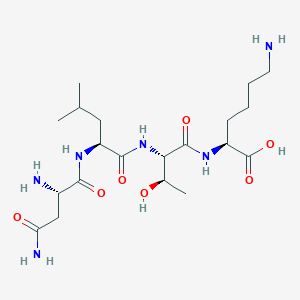
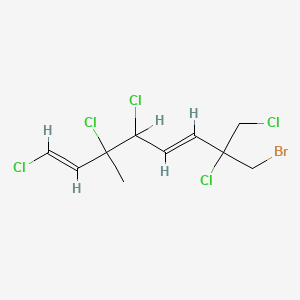

methanone](/img/structure/B14469765.png)

